N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-anisidine with pentanoic acid. The process begins with the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets. In biological systems, it affects the viability of parasites by disrupting their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and cellular structures .
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared to other compounds with similar structures, such as albendazole derivatives. Unlike albendazole, this compound has a lower cytotoxicity profile, making it safer for use in therapeutic applications . Other similar compounds include various oxadiazole derivatives, which share the stability and versatility of the oxadiazole ring but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-5-12(18)15-14-13(16-20-17-14)10-6-8-11(19-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,15,17,18) |
InChI Key |
NYYFSIJTVRPVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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